AM-156
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
1224977-85-8 |
|---|---|
Molekularformel |
C23H23F3NNaO4 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
sodium;2-[3-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate |
InChI |
InChI=1S/C23H24F3NO4.Na/c1-3-27(22(30)15-5-6-15)13-16-12-17(23(24,25)26)7-8-18(16)19-10-14(11-21(28)29)4-9-20(19)31-2;/h4,7-10,12,15H,3,5-6,11,13H2,1-2H3,(H,28,29);/q;+1/p-1 |
InChI-Schlüssel |
WFUYBZRTYBYLFG-UHFFFAOYSA-M |
SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |
Kanonische SMILES |
CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)C3CC3.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AM-156; AM 156; AM156; UNII-5V9HJQ1Y75; |
Herkunft des Produkts |
United States |
Medicinal Chemistry and Preclinical Development of Am 156
Discovery and Early Development of AM-156 as a Lead Compound
This compound emerged from a focused discovery program aimed at identifying potent and selective antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The DP2 receptor is a G protein-coupled receptor implicated in the pathophysiology of allergic and inflammatory diseases, making it an attractive therapeutic target.
The journey to this compound began with a high-throughput screening campaign that identified a biphenylacetic acid derivative as a modest inhibitor of the DP2 receptor. nih.gov This initial hit provided a promising chemical scaffold for further optimization. Through a systematic medicinal chemistry effort, researchers at Amira Pharmaceuticals explored the structure-activity relationships of this novel series, leading to the identification of this compound, chemically known as ({2′-[(Cyclopropanecarbonyl-ethyl-amino)-methyl]-6-methoxy-4′-trifluoro-methyl-biphenyl-3-yl}-acetic acid).
Preclinical evaluation in murine models of allergic rhinitis and house dust mite-induced pulmonary inflammation demonstrated the therapeutic potential of this compound. In these studies, this compound effectively inhibited key symptoms and inflammatory responses associated with allergic conditions, validating the therapeutic hypothesis of DP2 receptor antagonism.
Synthetic Strategies for this compound and Analogues
The synthesis of this compound and its analogues is centered around the construction of the core biphenylacetic acid scaffold. A key synthetic step involves a Suzuki coupling reaction to form the biphenyl (B1667301) linkage.
A general synthetic route begins with appropriately substituted boronic acids and aryl halides. For instance, a substituted phenylacetic acid ester bearing a halogen at a key position can be coupled with a substituted phenylboronic acid under palladium catalysis to yield the biphenyl core. Subsequent chemical modifications are then carried out to introduce the necessary functional groups.
The synthesis of the side chain on one of the phenyl rings, which is crucial for the compound's activity, involves several steps. This typically includes the introduction of a methyl group that is subsequently functionalized to incorporate the ethyl-cyclopropanecarbonyl-amino moiety. Standard amide coupling reactions are employed in the final stages to introduce the cyclopropanecarbonyl group.
This synthetic approach is versatile, allowing for the preparation of a wide range of analogues by varying the starting materials (boronic acids and aryl halides) and the reagents used for the side-chain modifications. This flexibility was instrumental in the exploration of the structure-activity relationships within this chemical series.
Structure-Activity Relationship (SAR) Investigations of this compound Chemical Series
The optimization of the initial biphenylacetic acid hit into the potent and selective DP2 antagonist this compound was driven by extensive structure-activity relationship (SAR) studies. These investigations systematically explored the impact of various structural modifications on the compound's affinity for the DP2 receptor and its functional activity.
Identification of Key Pharmacophores and Structural Motifs
Through the synthesis and biological evaluation of numerous analogues, several key pharmacophoric elements and structural motifs essential for high-affinity binding to the DP2 receptor were identified:
The Biphenyl Acetic Acid Core: The biphenylacetic acid moiety serves as the fundamental scaffold, providing the correct spatial orientation for the other key functional groups to interact with the receptor. The carboxylic acid group is a critical feature, likely forming a key ionic interaction with a basic residue in the binding pocket of the DP2 receptor.
The Substituted "Right-Hand" Phenyl Ring: The phenyl ring bearing the acetic acid moiety was found to tolerate a variety of substituents. A methoxy (B1213986) group at the 6-position was found to be optimal for potency.
The Substituted "Left-Hand" Phenyl Ring: This portion of the molecule was extensively modified to probe the SAR. A trifluoromethyl group at the 4′-position was shown to significantly enhance potency.
The N-Acyl-N-alkylaminomethyl Side Chain: The substituent at the 2′-position proved to be of paramount importance for antagonist activity. A short N-acyl-N-alkylaminomethyl side chain was found to be optimal. Specifically, the combination of an ethyl group on the nitrogen and a cyclopropanecarbonyl acyl group, as seen in this compound, resulted in a significant increase in potency.
The following table summarizes the SAR for key positions of the biphenylacetic acid scaffold:
| Position | Modification | Impact on DP2 Receptor Affinity |
| Carboxylic Acid | Esterification or amidation | Significant decrease in affinity |
| 6-position | Methoxy group | Optimal for potency |
| 4'-position | Trifluoromethyl group | Significant enhancement of potency |
| 2'-position | N-ethyl-N-cyclopropanecarbonylaminomethyl | Optimal for high potency |
Quantitative Structure-Activity Relationship (QSAR) Modeling for DP2 Receptor Affinity
While specific Quantitative Structure-Activity Relationship (QSAR) models for the this compound series have not been publicly disclosed in detail, the systematic nature of the SAR studies suggests that QSAR principles were likely employed during the lead optimization process. The development of such models would involve correlating the physicochemical properties (such as steric, electronic, and hydrophobic parameters) of the synthesized analogues with their measured DP2 receptor binding affinities.
A hypothetical QSAR model for this series would likely highlight the importance of:
An acidic feature (the carboxylic acid) for a key electrostatic interaction.
A specific volume and electronic character for the substituent at the 4'-position, with the trifluoromethyl group providing an optimal combination of size and electron-withdrawing properties.
A well-defined hydrophobic and hydrogen-bond accepting region corresponding to the N-acyl-N-alkylaminomethyl side chain at the 2'-position.
Such models would have guided the rational design of new analogues with improved potency by predicting the biological activity of yet-to-be-synthesized compounds.
Molecular Design Principles for Optimized DP2 Antagonism
The development of this compound was guided by several key molecular design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacement: While the biphenylacetic acid core was maintained, various bioisosteric replacements for different functional groups were likely explored to fine-tune the compound's properties.
Conformational Constraint: The introduction of the cyclopropyl (B3062369) group in the side chain of this compound can be seen as a strategy to introduce a degree of conformational rigidity. This pre-organization of the molecule into a bioactive conformation can lead to a more favorable entropy of binding and thus higher affinity.
Modulation of Physicochemical Properties: The systematic variation of substituents on the biphenyl scaffold allowed for the modulation of key physicochemical properties such as lipophilicity (logP) and polar surface area (PSA). This is crucial for achieving a balance between potency and drug-like properties, including oral bioavailability.
Structure-Based Design (Hypothetical): Although not explicitly stated in the available literature, it is plausible that a homology model of the DP2 receptor was used to guide the design of the this compound series. Such a model would have provided insights into the potential binding modes of the antagonists and helped rationalize the observed SAR, thereby facilitating the design of more potent compounds. The key interactions would likely involve the carboxylic acid forming a salt bridge with a basic residue (e.g., arginine or lysine) and the other functionalities occupying specific hydrophobic and polar pockets within the receptor's binding site.
Pharmacological Characterization and Molecular Mechanisms of Am 156
DP2 Receptor (CRTH2) Binding Affinity and Selectivity Profiling
The initial characterization of any potential drug candidate involves a thorough assessment of its binding affinity and selectivity for its intended target. For AM-156, this has been established through a variety of assays.
Competitive Ligand Binding Assays (e.g., Radioligand Displacement)
Competitive ligand binding assays are crucial for determining the affinity of a compound for its receptor. In the case of this compound, its potency has been quantified using membrane binding assays. These studies have demonstrated that this compound is a potent antagonist of the DP2 receptor. Specifically, in a human DP2 binding assay, a series of biphenylacetic acid compounds, from which this compound was optimized, showed significant inhibitory activity. researchgate.net
Species Homology and Cross-Reactivity Studies
Understanding the binding affinity of a compound across different species is vital for the translation of preclinical data to human studies. The development of DP2 receptor antagonists has been noted to be complex due to significant pharmacological differences between species. For this compound, its activity has been characterized in both human and murine models. In membrane binding assays that incorporated species-specific serum albumin, this compound displayed an IC50 of 24 nM for the human DP2 receptor and 61 nM for the mouse DP2 receptor. daneshyari.com This demonstrates cross-reactivity, with a higher potency observed for the human receptor.
Table 1: Species Cross-Reactivity of this compound
| Species | IC50 (nM) |
|---|---|
| Human | 24 |
Receptor Occupancy in Preclinical Models (Methodological Considerations)
To understand the in vivo effects of a drug, it is important to determine the extent to which it binds to its target receptor in a living organism. Receptor occupancy studies for this compound in preclinical models, such as rodents, would typically involve ex vivo analysis of target cells. For instance, in studies of other compounds targeting receptors on immune cells, splenocytes have been harvested from treated rats and analyzed to determine the time course of receptor occupancy. sci-hub.se Given that DP2 is highly expressed on eosinophils, a common methodological approach would involve whole blood assays where the binding of a labeled ligand to eosinophils is measured in the presence and absence of this compound to determine the degree of receptor engagement.
Functional Antagonism at the DP2 Receptor
Beyond simply binding to the receptor, a functional antagonist must block the downstream signaling events that are triggered by the natural ligand. This compound has been characterized in functional assays to confirm its antagonistic properties.
Inhibition of PGD2-Mediated G-Protein Coupling
The DP2 receptor is coupled to the Gi family of G proteins. When activated by its natural ligand, PGD2, it initiates a signaling cascade that leads to cellular responses like chemotaxis. An antagonist like this compound is expected to block this initial step of G-protein activation. The GTPγS binding assay is a common method to assess this, where an increase in the binding of a non-hydrolyzable GTP analog, GTPγS, indicates G-protein activation. An effective antagonist would inhibit the agonist-induced increase in GTPγS binding.
In Vitro Biological Activity and Cellular Effects of Am 156
Inhibition of Immune Cell Activation and Migration
AM-156 demonstrates a potent ability to interfere with the activation and migration of several types of immune cells central to the inflammatory process. By antagonizing the DP2 receptor, this compound effectively curtails the downstream signaling pathways that lead to cellular activation and directed movement towards inflammatory sites.
Suppression of Eosinophil Chemotaxis and Degranulation
Inhibition of Human DP2 Receptor by this compound
| Parameter | Value | Assay |
|---|---|---|
| IC50 | 24 nM | [3H]-PGD2 Radioligand Membrane Binding Assay |
Attenuation of Basophil Activation and Histamine (B1213489) Release
Basophils, another key player in allergic reactions, also express the DP2 receptor daneshyari.com. Upon activation by PGD2, basophils release histamine and other inflammatory mediators. The activation of basophils can be assessed by measuring the upregulation of surface markers such as CD63 and CD203c nih.govfrontiersin.orgresearchgate.net. Although direct in vitro studies detailing the effect of this compound on basophil activation and histamine release are not extensively published, its role as a DP2 antagonist implies a significant attenuation of these processes. By blocking the PGD2-DP2 interaction, this compound would logically inhibit the signaling cascade that leads to basophil degranulation and the subsequent release of histamine.
Impact on Lymphocyte Subsets and Their Proliferation
The DP2 receptor is notably expressed on Th2 lymphocytes, a subset of T helper cells that orchestrate allergic inflammatory responses daneshyari.com. The binding of PGD2 to DP2 on these cells promotes their chemotaxis and the production of Th2-associated cytokines daneshyari.com. While specific data on the direct impact of this compound on the proliferation of various lymphocyte subsets is limited, its antagonism of the DP2 receptor on Th2 cells is a key aspect of its immunomodulatory activity. By inhibiting the activation and function of Th2 cells, this compound can indirectly influence the broader adaptive immune response.
Modulation of Inflammatory Mediator Production
A crucial aspect of the in vitro activity of this compound is its ability to modulate the production of inflammatory mediators, particularly those associated with the Th2 immune response.
Regulation of Th2 Cytokine Synthesis (e.g., IL-4, IL-5, IL-13)
The activation of the DP2 receptor on Th2 cells is a potent stimulus for the synthesis and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) daneshyari.com. These cytokines are central to the pathophysiology of allergic diseases, promoting IgE production, eosinophil survival and activation, and airway hyperresponsiveness. As a DP2 receptor antagonist, this compound is expected to effectively inhibit the PGD2-induced production of these cytokines from Th2 cells. In a murine model of allergic asthma induced by house dust mite, treatment with this compound led to a reduction in the levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, supporting its role in suppressing Th2 cytokine synthesis daneshyari.com.
Effect of this compound on Th2 Cytokine Levels in a Murine Asthma Model
| Cytokine | Effect of this compound Treatment | Biological Fluid |
|---|---|---|
| IL-4 | Reduction | Bronchoalveolar Lavage Fluid |
| IL-5 | Reduction | Bronchoalveolar Lavage Fluid |
| IL-13 | Reduction | Bronchoalveolar Lavage Fluid |
In Vivo Preclinical Efficacy Studies of Am 156 in Disease Models
Models of Allergic Conjunctivitis and Ocular Inflammation
AM-156 has demonstrated notable efficacy in animal models of allergic conjunctivitis, a condition characterized by symptoms such as itchy, watery, and swollen eyes resulting from exposure to allergens. nih.govresearchgate.net The therapeutic effects of this compound were evaluated in both guinea pig and murine models of the disease. nih.govresearchgate.net
Preclinical evaluation of this compound utilized two well-established animal models to mimic the allergic response seen in human allergic conjunctivitis: the guinea pig ovalbumin model and the murine ragweed model. nih.govresearchgate.net In the guinea pig model, ovalbumin is used as the allergen to induce an allergic reaction, while the murine model employs ragweed pollen for the same purpose. nih.govresearchgate.net These models are instrumental in assessing the efficacy of novel therapeutic agents in reducing the clinical signs of allergic conjunctivitis. nih.govresearchgate.net
In the murine model of ragweed-induced allergic conjunctivitis, this compound significantly inhibited lid swelling, chemosis (swelling of the conjunctiva), and ocular discharge. karger.com The effects of this compound on these clinical signs were reported to be similar or even slightly superior to those of a topical corticosteroid. karger.com However, while the corticosteroid reduced hyperemia (redness) to baseline levels, DP2 antagonism with this compound did not have an effect on this particular sign. karger.com
| Clinical Sign | Effect of this compound |
|---|---|
| Lid Swelling | Inhibited |
| Chemosis | Inhibited |
| Ocular Discharge | Inhibited |
| Hyperemia | No Effect |
The antagonism of the DP2 receptor is known to inhibit eosinophil chemotaxis, a key event in the late-phase reaction of allergic conjunctivitis which is driven by Th2 cells and eosinophils. nih.govresearchgate.net While detailed histopathological data from the this compound studies were not fully available in the reviewed literature, the known mechanism of DP2 antagonists suggests a reduction in the infiltration of inflammatory cells, such as eosinophils, into the ocular tissues.
Viral-Induced Inflammatory Models
Given that respiratory syncytial virus (RSV) has been implicated in the pathogenesis of allergic conjunctivitis, the effects of DP2 antagonism with this compound were also investigated in a murine model of RSV ocular infection. nih.govresearchgate.net
A murine model of ocular infection with RSV was utilized to assess the anti-inflammatory effects of this compound in a viral context. nih.govresearchgate.net This model is relevant as RSV infection of the eye can lead to significant outward signs of inflammation, and the virus is considered a potential environmental pathogen contributing to allergic conjunctivitis. nih.govresearchgate.netnih.gov
In the murine model of RSV ocular infection, treatment with this compound was found to significantly reduce RSV-induced ocular inflammation. nih.govresearchgate.net Furthermore, this compound administration led to a significant reduction in the production of Interleukin-4 (IL-4), a key cytokine involved in Th2-mediated allergic responses. nih.govresearchgate.net This suggests that DP2 antagonism can modulate the host's inflammatory response to viral infection in the eye. nih.govresearchgate.net Information regarding the effect of this compound on the viral load was not detailed in the available literature.
| Parameter | Effect of this compound |
|---|---|
| Ocular Inflammation | Significantly Reduced |
| IL-4 Production | Significantly Reduced |
Advanced Research Methodologies and Future Directions for Am 156 Research
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Effects
The full spectrum of cellular and systemic responses to AM-156 administration remains to be fully characterized. The application of high-throughput "omics" technologies, such as proteomics and metabolomics, offers a powerful, unbiased approach to map the global biological effects of DP2 receptor antagonism.
Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can reveal changes in protein expression and post-translational modifications following treatment with this compound. This could identify novel downstream signaling effectors of the DP2 receptor, potential off-target interactions, and biomarkers of drug response. For instance, comparing the proteome of immune cells (like eosinophils or Th2 cells) in the presence and absence of this compound could uncover previously unknown proteins involved in DP2-mediated inflammatory pathways. nih.gov
Metabolomics: This technology involves the comprehensive analysis of small molecule metabolites. In the context of this compound, metabolomics could elucidate shifts in metabolic pathways associated with inflammation. nih.gov For example, changes in lipid mediators, amino acids, or central carbon metabolism could provide a detailed fingerprint of the metabolic state induced by DP2 blockade, offering insights into how this compound alters cellular function beyond simple chemotaxis inhibition. nih.govnih.gov An integrated analysis of proteomics and metabolomics data would provide a systems-level view of the compound's impact. nih.gov
| Omics Technology | Potential Application for this compound Research | Expected Outcomes |
|---|---|---|
| Proteomics | Quantitative analysis of protein expression in immune cells treated with this compound. | Identification of novel signaling proteins, off-target effects, and biomarkers of efficacy. |
| Metabolomics | Profiling of intracellular and extracellular metabolites following DP2 antagonism. | Mapping of altered metabolic pathways (e.g., lipid metabolism) and discovery of metabolic biomarkers. |
| Integrative Omics | Combined analysis of proteomic and metabolomic datasets. | A comprehensive, systems-level understanding of the biological consequences of DP2 receptor blockade. |
Computational Biology and Molecular Dynamics Simulations for Receptor-Ligand Interactions
Computational methods are indispensable for understanding the precise molecular interactions between a ligand and its receptor. nih.gov Molecular dynamics (MD) simulations, in particular, can provide a high-resolution, dynamic view of how this compound binds to the DP2 receptor. mdpi.comembopress.org
These simulations model the physical movements of atoms and molecules over time, allowing researchers to:
Visualize the Binding Pose: Determine the exact orientation of this compound within the DP2 receptor's binding pocket.
Identify Key Residues: Pinpoint the specific amino acid residues in the receptor that form critical bonds (e.g., hydrogen bonds, hydrophobic interactions) with this compound.
Analyze Conformational Changes: Observe how the receptor's shape changes upon ligand binding, which is crucial for initiating intracellular signaling. nih.gov
Predict Binding Affinity: Calculate the theoretical strength of the interaction, which can guide the design of new antagonists with improved potency and selectivity.
Insights from MD simulations can accelerate the development of next-generation DP2 antagonists with optimized pharmacological properties. plos.org
| Computational Method | Objective in this compound Research | Potential Insight |
|---|---|---|
| Molecular Docking | Predict the preferred binding mode of this compound to the DP2 receptor. | Static snapshot of the ligand-receptor complex. |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the this compound-DP2 complex over time. | Reveals conformational flexibility, stability of interactions, and the role of solvent. nih.gov |
| Free Energy Calculations | Quantify the binding affinity between this compound and the DP2 receptor. | Guides structure-activity relationship (SAR) studies for designing more potent molecules. |
Investigation of this compound in Combination with Other Research Probes or Therapeutic Agents
Inflammatory conditions like asthma and allergic rhinitis are complex and often involve multiple redundant pathways. daneshyari.comresearchgate.net Therefore, a future research direction is to investigate the efficacy of this compound in combination with agents that target other inflammatory mediators. Such studies could reveal synergistic or additive effects, potentially leading to more effective therapeutic strategies.
Potential combination studies could include:
Antihistamines: To target the histamine (B1213489) pathway, which is also crucial in the acute allergic response.
Leukotriene Receptor Antagonists: To block the pro-inflammatory effects of leukotrienes, another class of lipid mediators.
Corticosteroids: To assess whether this compound can provide an additive anti-inflammatory effect or allow for dose reduction of corticosteroids, thereby minimizing side effects.
These investigations would likely be carried out in preclinical models of allergic disease to evaluate endpoints such as cellular infiltration, mucus production, and airway hyperreactivity.
Development of Novel Preclinical Models to Characterize this compound Efficacy
The efficacy of this compound has been demonstrated in established murine models of allergic rhinitis and asthma. daneshyari.com These models typically involve sensitization with an allergen like ovalbumin followed by an allergen challenge, or chronic exposure to house dust mite (HDM) extract to induce pulmonary inflammation. daneshyari.com In these studies, this compound effectively inhibited symptoms such as sneezing and nasal rubs, as well as reducing pulmonary inflammation and mucus hypersecretion. daneshyari.com
To further refine the understanding of this compound's potential, future research could focus on developing more sophisticated preclinical models:
Humanized Mouse Models: Mice engrafted with human immune cells or tissues could provide a more accurate prediction of the compound's efficacy in humans.
Organoid and "Organ-on-a-Chip" Models: Three-dimensional cultures of human airway epithelium could be used to study the effects of this compound on human cells in a more physiologically relevant context, assessing endpoints like mucus secretion and ciliary function.
Models of Other Inflammatory Diseases: Given the role of the DP2 receptor in various inflammatory processes, the efficacy of this compound could be tested in preclinical models of other conditions, such as atopic dermatitis or chronic obstructive pulmonary disease (COPD). nih.gov
Elucidation of Broader Immunomodulatory Effects of DP2 Antagonism
The primary mechanism of this compound is the antagonism of the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). daneshyari.com This receptor is predominantly expressed on key cells involved in type 2 immunity, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes. daneshyari.comkisti.re.kr
The binding of the natural ligand, prostaglandin (B15479496) D2 (PGD2), to the DP2 receptor triggers a cascade of pro-inflammatory events, including:
Cell chemotaxis (migration of immune cells to the site of inflammation)
Eosinophil and basophil degranulation (release of inflammatory mediators)
Upregulation of adhesion molecules
Production of Th2 cytokines (e.g., IL-4, IL-5, IL-13)
By blocking this interaction, this compound and other DP2 antagonists can effectively inhibit these processes, leading to a reduction in the hallmarks of allergic inflammation. daneshyari.comnih.gov Research also suggests that DP2 antagonists can inhibit neutrophil and lymphocyte recruitment, indicating a broader immunomodulatory role beyond classic type 2 inflammation. nih.gov Future studies should aim to dissect these broader effects, for example, by investigating the impact of this compound on innate lymphoid cells (ILCs) and other immune cell subsets that may express the DP2 receptor.
Exploration of Chemical Biology Tools Derived from this compound for Pathway Mapping
The chemical structure of this compound can serve as a scaffold for the development of chemical biology probes. frontiersin.org These tools are designed to help map biological pathways and visualize molecular interactions in living systems. nih.gov
Potential derivatives of this compound could include:
Biotinylated Probes: By attaching a biotin tag to this compound, researchers could perform pull-down assays. In this technique, the biotinylated probe binds to the DP2 receptor in a cell lysate, and the entire complex can be "pulled down" using streptavidin beads. Subsequent analysis could identify not only the receptor but also any associated proteins, revealing novel protein-protein interactions.
Fluorescent Probes: A fluorescent dye could be conjugated to this compound. This would allow for the direct visualization of the DP2 receptor's location and movement within a cell using advanced microscopy techniques, providing spatiotemporal information about receptor trafficking and signaling.
Photo-affinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a permanent covalent bond with the target receptor. This enables irreversible labeling of the DP2 receptor, which is useful for identifying the target in complex biological samples and for structural studies.
The development of such tools would provide an invaluable resource for the broader scientific community studying PGD2 and DP2 receptor biology. frontiersin.org
| Chemical Biology Tool | Modification to this compound | Research Application |
|---|---|---|
| Biotinylated Probe | Covalent attachment of a biotin molecule. | Affinity purification of DP2 and associated proteins (pull-down assays). |
| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging of DP2 receptor localization and trafficking. |
| Photo-affinity Probe | Incorporation of a photoreactive chemical group. | Irreversible covalent labeling of the DP2 receptor for target identification. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
